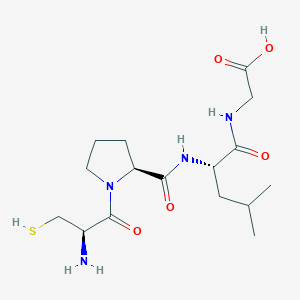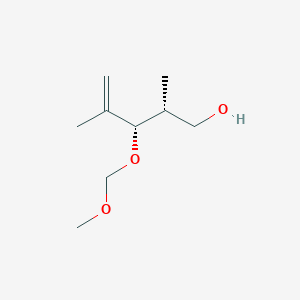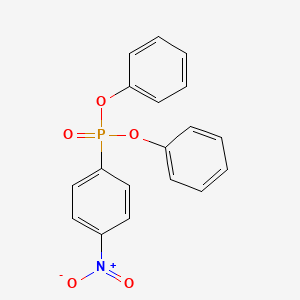
H-Cys-Pro-Leu-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Cys-Pro-Leu-Gly-OH is a tetrapeptide composed of four amino acids: cysteine, proline, leucine, and glycine This compound is of significant interest in the fields of biochemistry and molecular biology due to its unique structural and functional properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Pro-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine, proline, and cysteine) are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for protecting the amino group during synthesis .
The general steps for SPPS are as follows:
Attachment of Glycine: Glycine is attached to the resin using a linker.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (leucine) is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for proline and cysteine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The choice of resin, protecting groups, and coupling reagents can vary depending on the specific requirements of the peptide being synthesized .
化学反应分析
Types of Reactions
H-Cys-Pro-Leu-Gly-OH can undergo various chemical reactions, including:
Reduction: Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the cysteine residue, where the thiol group can react with electrophiles.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is a reagent used for selective oxidation of peptides.
Reduction: Dithiothreitol (DTT) is commonly used for reducing disulfide bonds.
Substitution: Electrophiles like iodoacetamide can react with the thiol group of cysteine.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted cysteine residues.
科学研究应用
H-Cys-Pro-Leu-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Used in the development of peptide-based materials and biotechnological processes
作用机制
The mechanism of action of H-Cys-Pro-Leu-Gly-OH involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The proline residue introduces a kink in the peptide chain, affecting its overall conformation. Leucine and glycine contribute to the hydrophobic and flexible nature of the peptide, respectively .
相似化合物的比较
Similar Compounds
H-Cys-Pro-Leu-Gly-NH2: Similar to H-Cys-Pro-Leu-Gly-OH but with an amide group at the C-terminus.
H-Cys-Pro-Leu-Gly-OMe: Similar but with a methoxy group at the C-terminus.
H-Cys-Pro-Leu-Gly-OEt: Similar but with an ethoxy group at the C-terminus
Uniqueness
This compound is unique due to its free carboxyl group at the C-terminus, which can participate in various chemical reactions and interactions. This property distinguishes it from its amide, methoxy, and ethoxy counterparts, which have different reactivity and stability profiles.
属性
CAS 编号 |
478549-68-7 |
|---|---|
分子式 |
C16H28N4O5S |
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1 |
InChI 键 |
OLSHOBGNFITHGG-SRVKXCTJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)


![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
